molecular formula C17H17ClN4O3S2 B11542292 3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea

Cat. No.: B11542292
M. Wt: 424.9 g/mol
InChI Key: QOSDBWLXTASOCW-VXLYETTFSA-N
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Description

1-(3-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a thiazolidinone moiety. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 1-(3-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA typically involves a multi-step process. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde to form a Schiff base intermediate. This intermediate is then reacted with 5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are essential for DNA replication and cell division . Additionally, it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

Comparison with Similar Compounds

1-(3-CHLOROPHENYL)-3-{3-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-5,5-DIMETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-YL}-3-HYDROXYUREA can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H17ClN4O3S2

Molecular Weight

424.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[3-[(E)-furan-2-ylmethylideneamino]-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl]-1-hydroxyurea

InChI

InChI=1S/C17H17ClN4O3S2/c1-17(2)14(21(16(26)27-17)19-10-13-7-4-8-25-13)22(24)15(23)20-12-6-3-5-11(18)9-12/h3-10,14,24H,1-2H3,(H,20,23)/b19-10+

InChI Key

QOSDBWLXTASOCW-VXLYETTFSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)/N=C/C2=CC=CO2)N(C(=O)NC3=CC(=CC=C3)Cl)O)C

Canonical SMILES

CC1(C(N(C(=S)S1)N=CC2=CC=CO2)N(C(=O)NC3=CC(=CC=C3)Cl)O)C

Origin of Product

United States

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